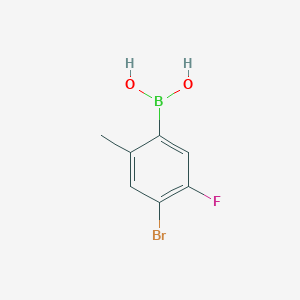
4-Bromo-5-fluoro-2-methylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-fluoro-2-methylphenylboronic acid is an organoboron compound with the molecular formula C7H7BBrFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine, fluorine, and a methyl group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-5-fluoro-2-methylbenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar borylation reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most notable reaction involving this compound. It reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Protodeboronation: Under acidic conditions, the boronic acid group can be replaced by a hydrogen atom.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Protodeboronation: Acids like hydrochloric acid or sulfuric acid.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Corresponding phenol.
Protodeboronation: The unsubstituted aromatic compound.
Aplicaciones Científicas De Investigación
4-Bromo-5-fluoro-2-methylphenylboronic acid is widely used in scientific research due to its versatility in organic synthesis:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: It can be used to synthesize biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is used in the development of drug candidates and in medicinal chemistry for the synthesis of potential therapeutic agents.
Industry: It is employed in the production of advanced materials, including polymers and electronic materials.
Mecanismo De Acción
The primary mechanism of action for 4-Bromo-5-fluoro-2-methylphenylboronic acid is its participation in Suzuki-Miyaura coupling reactions. The process involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.
This mechanism allows for the efficient formation of biaryl compounds, which are important in various chemical and pharmaceutical applications.
Comparación Con Compuestos Similares
- 4-Bromo-2-fluoro-5-methylphenylboronic acid
- 5-Fluoro-2-methylphenylboronic acid
- 4-Methoxyphenylboronic acid
Uniqueness: 4-Bromo-5-fluoro-2-methylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective cross-coupling reactions where other boronic acids might not perform as effectively.
Propiedades
IUPAC Name |
(4-bromo-5-fluoro-2-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAGLHAPIPPEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)Br)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[3,5-dimethyl-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B2533739.png)
![3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2533741.png)
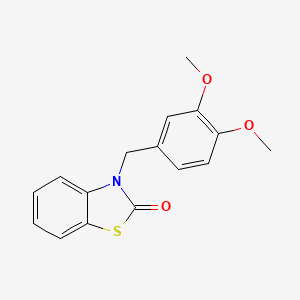
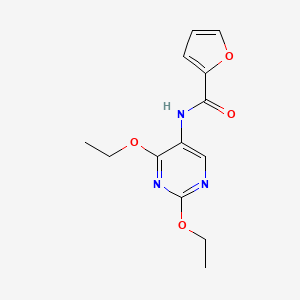
![N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2533746.png)
![N-(2,5-dimethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2533747.png)
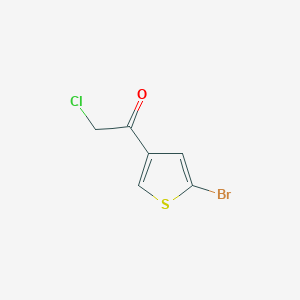
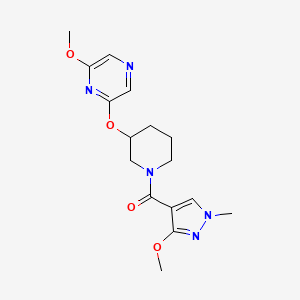
![Ethyl 4-(furan-2-yl)-2-oxo-6-[(4-oxopyrazolo[1,5-a]pyrazin-5-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2533753.png)
![6-(4-bromobenzenesulfonamido)-N-[(3,4-dichlorophenyl)methyl]hexanamide](/img/structure/B2533754.png)
![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2533755.png)
![[(2-PHENYLETHYL)CARBAMOYL]METHYL 3-CYANOBENZOATE](/img/structure/B2533757.png)
![2-amino-N-(furan-2-ylmethyl)-1-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2533759.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2533761.png)
